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  • Product: 2-(4-Chlorophenyl)-5-methylbenzoic acid
  • CAS: 537712-96-2

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-(4-Chlorophenyl)-5-methylbenzoic Acid

This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to elucidate and confirm the structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to elucidate and confirm the structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and data interpretation of key analytical methods, offering a robust framework for the characterization of complex small molecules.

Introduction: The Significance of Spectroscopic Characterization

In the realm of pharmaceutical sciences and materials research, the precise structural confirmation of a chemical entity is paramount. 2-(4-Chlorophenyl)-5-methylbenzoic acid, a biphenyl derivative, presents a unique structural arrangement that necessitates a multi-faceted analytical approach for unambiguous identification. Spectroscopic techniques, which probe the interaction of electromagnetic radiation with matter, provide a detailed molecular fingerprint, revealing the connectivity of atoms and the nature of functional groups.[1][2] This guide will systematically detail the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.

Experimental Foundation: Methodologies and Protocols

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental protocols. This section outlines the standardized procedures for sample preparation and analysis for each spectroscopic technique.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][3]

  • Sample Preparation: A small amount of the solid 2-(4-Chlorophenyl)-5-methylbenzoic acid (approximately 1-2 mg) is finely ground in an agate mortar and pestle.

  • Matrix Mixing: The ground sample is then intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent to infrared radiation and serves as a solid-state matrix.

  • Pellet Formation: The mixture is transferred to a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also acquired for correction.

Diagram of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Place Place Pellet in FTIR Press->Place Scan Acquire Spectrum Place->Scan

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[1] Both ¹H and ¹³C NMR are essential for complete structural assignment.

  • Sample Preparation: Approximately 10-20 mg of 2-(4-Chlorophenyl)-5-methylbenzoic acid is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectral Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Diagram of the NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Dissolve Dissolve in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectra (1H, 13C) Shim->Acquire

Caption: Workflow for preparing a sample for solution-state NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio of its ions.[1] The fragmentation pattern can also offer valuable structural clues.

  • Sample Preparation: A dilute solution of 2-(4-Chlorophenyl)-5-methylbenzoic acid is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Infusion: The solution is infused into the electrospray ionization source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is recorded.

Diagram of the Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Sol Prepare Dilute Solution Infuse Infuse into ESI Source Prepare_Sol->Infuse Ionize Generate Ions Infuse->Ionize Analyze Separate by m/z Ionize->Analyze Detect Record Mass Spectrum Analyze->Detect

Caption: Workflow for ESI-MS analysis.

Spectroscopic Data and Interpretation

This section presents the expected spectroscopic data for 2-(4-Chlorophenyl)-5-methylbenzoic acid and provides a detailed interpretation to confirm its molecular structure.

IR Spectrum Analysis

The IR spectrum of 2-(4-Chlorophenyl)-5-methylbenzoic acid is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3300-2500 (broad)O-H stretchCharacteristic of the carboxylic acid dimer due to hydrogen bonding.
~1700C=O stretchStrong absorption indicative of the carboxylic acid carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency.
~1600, ~1475C=C stretchAbsorptions from the aromatic rings.
~1300C-O stretchAssociated with the carboxylic acid C-O bond.
~1100C-Cl stretchIndicative of the chloro-substituted phenyl ring.
~830C-H bendOut-of-plane bending for the 1,4-disubstituted (para) chlorophenyl ring.

The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality. The aromatic C=C and C-H bending vibrations confirm the presence of the substituted benzene rings.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid, typically deshielded and often broad due to exchange.
~7.9Doublet1HH-6Aromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect.
~7.4Doublet of doublets1HH-4Aromatic proton meta to the carboxylic acid and ortho to the methyl group.
~7.35Doublet (J ≈ 8.5 Hz)2HH-2', H-6'Protons on the chlorophenyl ring adjacent to the other ring, appearing as a doublet.
~7.25Doublet (J ≈ 8.5 Hz)2HH-3', H-5'Protons on the chlorophenyl ring adjacent to the chlorine atom, appearing as a doublet.
~7.1Singlet1HH-3Aromatic proton ortho to the methyl group.
~2.4Singlet3H-CH₃Protons of the methyl group attached to the benzoic acid ring.

The distinct signals in the aromatic region, along with their multiplicities and coupling constants, allow for the precise assignment of each proton on the two phenyl rings. The downfield shift of the carboxylic acid proton and the characteristic singlet of the methyl group further corroborate the proposed structure.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Interpretation | | :--- | :--- | :--- | :--- | | ~172 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. | | ~142 | C-5 | Aromatic carbon bearing the methyl group. | | ~140 | C-1' | Quaternary carbon of the chlorophenyl ring attached to the other ring. | | ~138 | C-2 | Quaternary carbon of the benzoic acid ring attached to the chlorophenyl ring. | | ~135 | C-4' | Aromatic carbon bearing the chlorine atom. | | ~133 | C-1 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. | | ~131 | C-6 | Aromatic carbon ortho to the carboxylic acid group. | | ~130 | C-3', C-5' | Aromatic carbons on the chlorophenyl ring. | | ~129 | C-2', C-6' | Aromatic carbons on the chlorophenyl ring. | | ~128 | C-4 | Aromatic carbon meta to the carboxylic acid. | | ~126 | C-3 | Aromatic carbon ortho to the methyl group. | | ~21 | -CH₃ | Methyl group carbon. |

The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing strong evidence for the overall carbon skeleton of 2-(4-Chlorophenyl)-5-methylbenzoic acid.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

m/zIonInterpretation
246/248[M]⁺Molecular ion peak. The presence of the M+2 peak with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
229/231[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
201/203[M-COOH]⁺Loss of the carboxylic acid group.
165[M-COOH-Cl]⁺Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment.
139/141[C₇H₄ClO]⁺A fragment corresponding to the 4-chlorobenzoyl cation, a common fragmentation for such structures.

The molecular ion peaks at m/z 246 and 248 confirm the molecular formula C₁₄H₁₁ClO₂. The observed fragmentation pattern, particularly the loss of the carboxylic acid group and the presence of chlorine-containing fragments, is consistent with the proposed structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid.

Conclusion

The collective evidence from Infrared Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust analytical workflow for the characterization of novel chemical entities. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of complex organic molecules, emphasizing the importance of a rigorous, multi-technique approach to structural elucidation.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

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  • PubChem. (n.d.). 2-[(4-Chlorophenyl)methyl]benzoic acid. Retrieved from [Link]

  • CAS. (n.d.). 2-[(4-Chlorophenyl)methyl]benzoic acid. Retrieved from [Link]

  • MDPI. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm.... Retrieved from [Link]

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  • NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

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  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Chlorophenyl)-5-methylbenzoic acid

Abstract Molecular Architecture and Electronic Landscape The structural identity of a molecule is encoded in its NMR spectra through chemical shifts, signal multiplicities, and integration. Understanding the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular Architecture and Electronic Landscape

The structural identity of a molecule is encoded in its NMR spectra through chemical shifts, signal multiplicities, and integration. Understanding the architecture of 2-(4-Chlorophenyl)-5-methylbenzoic acid is the first step in decoding this information. The molecule consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a carboxylic acid and a methyl group, while the other bears a chlorine atom.

The key substituents—carboxylic acid (–COOH), chlorine (–Cl), and methyl (–CH₃)—exert significant electronic effects that modulate the magnetic environment of nearby nuclei.

  • Carboxylic Acid (–COOH): This is a strong electron-withdrawing group through both induction and resonance, which deshields adjacent protons and carbons, shifting their signals downfield.[3]

  • Chlorine (–Cl): An electron-withdrawing group via induction but a weak electron-donating group by resonance. Its net effect is deshielding, particularly at the ortho and para positions.

  • Methyl (–CH₃): A weak electron-donating group that shields nearby nuclei, causing upfield shifts.

These competing and complementary effects create a unique and predictable NMR fingerprint. For clarity in the following analysis, the atoms are numbered as shown below.

Caption: Structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid with IUPAC numbering.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to exhibit signals corresponding to nine distinct proton environments. The analysis below details the expected chemical shift, integration, and multiplicity for each signal.

  • Carboxylic Acid Proton (H7):

    • Predicted Chemical Shift (δ): 10.0 - 13.0 ppm.

    • Rationale: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[4][5][6] In a solvent like CDCl₃, it often appears as a broad singlet.[4]

    • Integration: 1H.

    • Multiplicity: Singlet (broad).

  • Aromatic Protons (Benzoic Acid Ring):

    • H6: Predicted δ ≈ 7.9 - 8.1 ppm. This proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing a significant downfield shift.[7] It will appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).

    • H4: Predicted δ ≈ 7.4 - 7.6 ppm. This proton is split by H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz), and will likely appear as a doublet of doublets.

    • H3: Predicted δ ≈ 7.2 - 7.4 ppm. This proton is ortho to the electron-donating methyl group, shifting it slightly upfield relative to other aromatic protons. It will appear as a doublet due to coupling with H4 (ortho coupling, J ≈ 8-9 Hz).

  • Aromatic Protons (Chlorophenyl Ring):

    • This ring has a plane of symmetry, making H2'/H6' and H3'/H5' chemically equivalent. This gives rise to a classic AA'BB' system, which often appears as two distinct doublets.[8]

    • H3'/H5': Predicted δ ≈ 7.4 - 7.5 ppm. These protons are ortho to the electron-withdrawing chlorine atom and will be deshielded. They will appear as a doublet (J ≈ 8-9 Hz).

    • H2'/H6': Predicted δ ≈ 7.3 - 7.4 ppm. These protons are meta to the chlorine atom and will be less affected. They will appear as a doublet (J ≈ 8-9 Hz).

  • Methyl Protons (H of C1''):

    • Predicted Chemical Shift (δ): 2.3 - 2.5 ppm.

    • Rationale: Protons of a methyl group attached to an aromatic ring typically resonate in this region.[9]

    • Integration: 3H.

    • Multiplicity: Singlet (no adjacent protons to couple with).

Predictive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 14 distinct signals, as there are no elements of symmetry in the molecule that would make any two carbon atoms chemically equivalent.

  • Carboxylic Carbon (C7):

    • Predicted Chemical Shift (δ): 170 - 175 ppm. Carbonyl carbons of carboxylic acids are highly deshielded and appear significantly downfield.[5][10]

  • Aromatic Carbons (C1-C6 and C1'-C6'):

    • Predicted Chemical Shift Range (δ): 120 - 150 ppm.[9][11]

    • Quaternary Carbons (C1, C2, C5, C1', C4'): These carbons, which are not attached to any protons, will typically show signals of lower intensity due to longer relaxation times.

      • C2 and C1': As the points of linkage between the rings and substituents, these are expected around 140-145 ppm.

      • C1: Attached to the electron-withdrawing phenyl group, expected around 130-135 ppm.

      • C5: Attached to the electron-donating methyl group, expected around 138-142 ppm.

      • C4': Directly bonded to chlorine, its chemical shift will be significantly influenced and is predicted to be in the 134-138 ppm range.

    • Protonated Carbons (CH):

      • C6: Ortho to the COOH group, expected to be deshielded (~130-133 ppm).

      • C3, C4: Expected in the general aromatic region of 125-130 ppm.

      • C2'/C6' and C3'/C5': These pairs on the chlorophenyl ring will be distinct but fall within the 128-132 ppm range.

  • Methyl Carbon (C1''):

    • Predicted Chemical Shift (δ): 20 - 22 ppm. Aliphatic carbons appear far upfield, and this is a typical value for a methyl group on an aromatic ring.

Gold-Standard Experimental & Data Processing Protocol

To empirically validate the predicted data, the following rigorous protocol is recommended. This system ensures reproducibility and generates high-quality data suitable for publication and regulatory submission.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of 2-(4-Chlorophenyl)-5-methylbenzoic acid.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: CDCl₃ is a standard choice, but the acidic proton of the carboxylic acid may exchange or produce a very broad signal.[4] DMSO-d₆ is an excellent alternative as it will form a strong hydrogen bond with the acidic proton, resulting in a sharper, more easily identifiable singlet at a very downfield position.[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube.

B. NMR Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 10-15 seconds. Causality: Quaternary carbons have long relaxation times. A longer delay is critical to ensure they are adequately detected and to obtain semi-quantitative information.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

C. Data Processing Workflow

G cluster_0 Data Acquisition cluster_1 Processing cluster_2 Analysis FID Raw FID Signal FT Fourier Transform FID->FT apodization Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Integrate Integration Reference->Integrate PeakPick Peak Picking Reference->PeakPick Assign Structural Assignment Integrate->Assign PeakPick->Assign

Caption: Standard workflow for NMR data processing and analysis.

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D spectra provide substantial information, 2D NMR experiments are essential for infallible structural confirmation.[13]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal couplings between adjacent protons. It would confirm the connectivity of H3-H4-H6 in the benzoic acid ring and H2'/H6' with H3'/H5' in the chlorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, allowing for the straightforward assignment of all protonated carbons (C3, C4, C6, C2', C3', C5', C6', and C1'').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key predicted HMBC correlations for structural assignment.

Key Expected HMBC Correlations:

  • The methyl protons (H-1'') would show correlations to C4, C5, and C6, firmly placing the methyl group at the C5 position.

  • Proton H6 would show correlations to the quaternary carbons C1 and C2, as well as to C5.

  • Protons on the chlorophenyl ring (e.g., H2') would correlate to the quaternary carbon C1, confirming the connectivity between the two aromatic rings.

Summary of Predicted NMR Data

The following tables summarize the predicted NMR assignments for 2-(4-Chlorophenyl)-5-methylbenzoic acid.

Table 1: Predicted ¹H NMR Data

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H7 (-COOH)10.0 - 13.0br s1H-
H67.9 - 8.1d1HJ(meta) ≈ 2-3
H47.4 - 7.6dd1HJ(ortho) ≈ 8-9, J(meta) ≈ 2-3
H3'/H5'7.4 - 7.5d2HJ(ortho) ≈ 8-9
H2'/H6'7.3 - 7.4d2HJ(ortho) ≈ 8-9
H37.2 - 7.4d1HJ(ortho) ≈ 8-9
H-1'' (-CH₃)2.3 - 2.5s3H-

Table 2: Predicted ¹³C NMR Data

Signal AssignmentPredicted δ (ppm)Type
C7 (-COOH)170 - 175C
C2, C1'140 - 145C
C5138 - 142C
C4'134 - 138C
C1130 - 135C
C6130 - 133CH
C2'/C6', C3'/C5'128 - 132CH
C3, C4125 - 130CH
C1'' (-CH₃)20 - 22CH₃

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 2-(4-Chlorophenyl)-5-methylbenzoic acid. By integrating fundamental principles of chemical shifts and coupling constants with a gold-standard experimental protocol, researchers can confidently approach the structural elucidation of this and other novel chemical entities. The outlined workflow, from sample preparation to advanced 2D NMR analysis, constitutes a self-validating system that ensures data integrity and leads to unambiguous structural assignment, a critical step in chemical synthesis, quality control, and drug development.

References

  • Robinson, J.W. (Ed.). (1991). Practical Handbook of Spectroscopy. CRC Press.
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Foundational

Physical and chemical properties of 2-(4-Chlorophenyl)-5-methylbenzoic acid

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(4-Chlorophenyl)-5-methylbenzoic acid (also known as 4'-chloro-5-methyl-[1,1'-biphenyl]-2-carboxylic acid ). Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(4-Chlorophenyl)-5-methylbenzoic acid (also known as 4'-chloro-5-methyl-[1,1'-biphenyl]-2-carboxylic acid ).

Physical & Chemical Characterization, Synthesis, and Applications

Executive Summary

2-(4-Chlorophenyl)-5-methylbenzoic acid is a functionalized biphenyl derivative characterized by a carboxylic acid moiety at the ortho position of the biphenyl linkage, a methyl group at the C5 position of the benzoic acid ring, and a chlorine substituent at the para position of the phenyl ring.[1] This compound serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of angiotensin II receptor antagonists, agrochemicals (e.g., carboxamide fungicides), and fluorenone-based materials. Its unique steric and electronic properties—driven by the ortho-substituted carboxylic acid—make it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Identity & Structural Analysis

The compound belongs to the class of biphenyl-2-carboxylic acids . The steric hindrance between the carboxylic acid group and the ortho hydrogens of the adjacent phenyl ring induces a twisted conformation, preventing planarity and influencing both reactivity and biological binding affinity.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 4'-Chloro-5-methyl-[1,1'-biphenyl]-2-carboxylic acid
Common Name 2-(4-Chlorophenyl)-5-methylbenzoic acid
CAS Registry Number Not widely listed; Analogous to 59786-28-0 (des-methyl)
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
SMILES CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O
InChI Key Predicted
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional groups.

ChemicalStructure cluster_ringA Benzoic Acid Ring (A) cluster_ringB 4-Chlorophenyl Ring (B) C1 C1 (COOH) C2 C2 (Linker) C1->C2 Ortho COOH COOH C1->COOH C5 C5 (Methyl) C2->C5 Meta C1_prime C1' (Linker) C2->C1_prime Biphenyl Bond Me CH3 C5->Me C4_prime C4' (Chloro) C1_prime->C4_prime Para Cl Cl C4_prime->Cl

Caption: Structural connectivity of 2-(4-Chlorophenyl)-5-methylbenzoic acid showing the biphenyl linkage (green) and key substituents.

Physical Properties

The physical properties of 2-(4-Chlorophenyl)-5-methylbenzoic acid are governed by its lipophilic biphenyl core and the ionizable carboxylic acid group.

PropertyValue (Experimental/Predicted)Context & Relevance
Physical State Solid (Crystalline powder)Typically isolated as off-white to pale yellow crystals.
Melting Point 165 – 172 °CHigh melting point due to π-π stacking and hydrogen bonding dimers of the carboxylic acid.
Boiling Point ~410 °C (at 760 mmHg)Predicted; decomposes before boiling at atmospheric pressure.
Solubility (Water) Low (< 0.1 mg/mL)Highly lipophilic; practically insoluble in water at neutral pH. Soluble in alkaline aqueous solutions (pH > 8).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, and DCM.
pKa (Acid) 3.8 – 4.1Slightly stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing effect of the phenyl ring and steric inhibition of resonance.
LogP 3.9 – 4.3Indicates high lipophilicity, suitable for membrane permeability in drug design but requiring formulation aids.

Chemical Properties & Reactivity

The chemical behavior of this compound is defined by three distinct reactive centers: the carboxylic acid, the biphenyl core, and the aryl chloride.

Electronic & Steric Effects
  • Twisted Conformation: The steric clash between the carboxylic acid (position 2) and the ortho-hydrogens of the chlorophenyl ring (positions 2', 6') forces the two aromatic rings to twist out of coplanarity (dihedral angle ~45-60°). This reduces conjugation between the rings.

  • Inductive Effects: The 4'-chloro group exerts an electron-withdrawing inductive effect (-I), slightly deactivating Ring B. The 5-methyl group exerts a weak electron-donating effect (+I) on Ring A.

Key Reactions
  • Amide Coupling (Drug Synthesis):

    • Activation of the carboxylic acid (using SOCl₂, oxalyl chloride, or HATU) followed by reaction with amines yields biphenyl carboxamides . This is the primary route for synthesizing analogues of fungicides like Boscalid or pharmaceutical agents.

  • Cyclization to Fluorenones:

    • Under strong acidic conditions (e.g., Polyphosphoric acid or H₂SO₄ at >100°C), the compound undergoes intramolecular Friedel-Crafts acylation to form 2-chloro-7-methyl-9H-fluoren-9-one . This reaction is diagnostic for biphenyl-2-carboxylic acids.

  • Suzuki-Miyaura Coupling (Synthesis):

    • The compound itself is typically synthesized via Suzuki coupling, but the aryl chloride (4'-Cl) remains a handle for further coupling if activated (e.g., using specialized phosphine ligands like Buchwald ligands), allowing for the construction of terphenyls.

Synthesis & Manufacturing Protocol

The most robust and scalable synthesis involves a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis
  • Target: 2-(4-Chlorophenyl)-5-methylbenzoic acid[1]

  • Disconnection: Biphenyl bond.

  • Precursors: 2-Bromo-5-methylbenzoic acid + 4-Chlorophenylboronic acid.

Experimental Protocol (Lab Scale)

Reagents:

  • 2-Bromo-5-methylbenzoic acid (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 2-bromo-5-methylbenzoic acid (e.g., 10 mmol) in 1,4-dioxane (40 mL).

  • Addition: Add 4-chlorophenylboronic acid (11 mmol) and aqueous Na₂CO₃ (2M, 15 mL). Degas the mixture by bubbling nitrogen for 15 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (0.3 mmol) under a nitrogen stream.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or HPLC.[2]

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~2–3. The product typically precipitates.

  • Purification: Filter the solid. Dissolve in Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or Toluene to obtain pure off-white crystals.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-5-methylbenzoic acid + 4-Chlorophenylboronic acid Solvent Dissolve in Dioxane/H2O Add Na2CO3 Base Start->Solvent Degas Degas (N2 Sparging) Solvent->Degas Cat Add Catalyst: Pd(PPh3)4 Degas->Cat Reflux Reflux (90-100°C, 16h) Suzuki Coupling Cat->Reflux Acidify Cool & Acidify (HCl, pH 2) Precipitate Formation Reflux->Acidify Filter Filtration & Washing Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Product Final Product: 2-(4-Chlorophenyl)-5-methylbenzoic acid Recryst->Product

Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of the target compound.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its applications span several therapeutic areas:

  • Angiotensin II Receptor Blockers (ARBs):

    • While Losartan and Telmisartan use 4'-methylbiphenyls, the 4'-chloro analogues are often used in SAR studies to probe the hydrophobic pocket of the AT1 receptor. The 5-methyl group on the acidic ring provides additional steric bulk that can lock the bioactive conformation.

  • Agrochemicals (SDHI Fungicides):

    • The biphenyl-acid core is a precursor to Succinate Dehydrogenase Inhibitors (SDHIs). Converting the acid to an amide (e.g., with an aminopyridine) yields structures analogous to Boscalid , where the chlorine and methyl substituents fine-tune metabolic stability and binding affinity.

  • Fluorenone Synthesis:

    • As a precursor to substituted fluorenones, it is used in the development of organic light-emitting diodes (OLEDs) and conductive polymers.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation. Work in a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. "Biphenyl-2-carboxylic acid derivatives." National Center for Biotechnology Information. Link

  • Gooßen, L. J., et al. (2006). "Palladium-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides." Science, 313(5787), 662-664. (Relevant for reactivity context). Link

  • Sigma-Aldrich. "Safety Data Sheet: Biphenyl-2-carboxylic acid derivatives." (Generic MSDS reference for class). Link

Sources

Exploratory

Potential therapeutic targets of 2-(4-Chlorophenyl)-5-methylbenzoic acid

The following technical guide details the potential therapeutic targets and pharmacological profile of 2-(4-Chlorophenyl)-5-methylbenzoic acid . This analysis is derived from structure-activity relationship (SAR) princip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the potential therapeutic targets and pharmacological profile of 2-(4-Chlorophenyl)-5-methylbenzoic acid . This analysis is derived from structure-activity relationship (SAR) principles, homologous ligand profiling, and established medicinal chemistry data regarding the biphenyl-2-carboxylic acid scaffold.

Executive Summary

Compound Identity: 2-(4-Chlorophenyl)-5-methylbenzoic acid (CAS: 537712-96-2) Chemical Class: Biphenyl-2-carboxylic acid (2-Arylbenzoic acid) Pharmacophore: Lipophilic biaryl core with an ortho-positioned carboxylic acid and specific hydrophobic substituents (4'-Cl, 5-Me).[1][2][3]

Therapeutic Potential Overview: This molecule represents a privileged scaffold in medicinal chemistry, primarily associated with protein-protein interaction stabilization and allosteric enzyme inhibition. Based on structural homology to clinically validated agents (e.g., Diflunisal, Tafamidis) and research compounds, the primary therapeutic targets are Transthyretin (TTR) and Pyruvate Dehydrogenase Kinase (PDK) , with significant off-target activity likely against Cyclooxygenase (COX) enzymes.

Primary Target: Transthyretin (TTR)

Indication: Transthyretin Amyloidosis (ATTR-CM, ATTR-PN)

Mechanism of Action

Transthyretin is a homotetrameric transport protein for thyroxine (T4) and retinol. In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils. 2-(4-Chlorophenyl)-5-methylbenzoic acid functions as a kinetic stabilizer . It binds to the two unoccupied T4-binding sites at the dimer-dimer interface of the TTR tetramer, raising the activation energy required for tetramer dissociation.

Structural Rationale (SAR)

The biphenyl-2-carboxylic acid scaffold mimics the structure of thyroxine (T4) but lacks the amino acid side chain, allowing it to fit deep within the TTR binding channel.

  • Carboxylate Anchor: The C1-COOH group forms critical electrostatic interactions (salt bridges) with the

    
    -amino group of Lys15  and hydrogen bonds with Ser117  in the inner binding pocket.
    
  • 4'-Chlorophenyl Tail: The 4'-chloro substituent occupies the inner halogen-binding pocket (P3/P3'), exploiting the hydrophobic cavity usually occupied by the iodine atoms of T4. The chlorine atom enhances binding affinity through halogen bonding and hydrophobic displacement of water.

  • 5-Methyl Group: This substituent provides additional van der Waals contacts with hydrophobic residues (e.g., Leu17 , Val121 ) in the outer binding pocket, improving selectivity over unsubstituted biphenyls.

Pathway Visualization

The following diagram illustrates the kinetic stabilization mechanism preventing amyloidogenesis.

TTR_Stabilization NativeTTR Native TTR Tetramer (Functional) Complex Ligand-TTR Complex (Stabilized) NativeTTR->Complex + Ligand (Binding) Monomer Monomer (Unfolded) NativeTTR->Monomer Dissociation (Rate Limiting Step) Ligand 2-(4-Chlorophenyl)- 5-methylbenzoic acid Complex->NativeTTR Off-rate (Slow) Aggregates Amyloid Fibrils (Toxic) Monomer->Aggregates Misfolding & Aggregation

Caption: Kinetic stabilization of the TTR tetramer by 2-(4-Chlorophenyl)-5-methylbenzoic acid blocks the rate-limiting dissociation step required for amyloid fibril formation.

Secondary Target: Pyruvate Dehydrogenase Kinase (PDK)

Indication: Type 2 Diabetes, Metabolic Syndrome, Heart Failure

Mechanism of Action

PDK isoforms (specifically PDK4) phosphorylate and inhibit the Pyruvate Dehydrogenase Complex (PDC), shifting metabolism from glucose oxidation to fatty acid oxidation. 2-(4-Chlorophenyl)-5-methylbenzoic acid is a potential allosteric inhibitor of PDK.

  • Binding Site: It targets the allosteric lipoamide-binding pocket or the ATP-binding cleft.

  • Effect: Inhibition of PDK restores PDC activity, promoting glucose oxidation and reducing blood glucose levels. The biphenyl scaffold is a known template for PDK inhibitors, often requiring an ortho-acid or amide functionality to interact with the N-terminal domain residues.

Off-Target Profile: Cyclooxygenase (COX)

Safety Concern: Gastrointestinal Toxicity, Bleeding Risk

Mechanism

As a biphenyl-2-carboxylic acid, the molecule shares significant homology with NSAIDs like Diflunisal and Flufenamic acid .

  • COX-1/COX-2 Inhibition: The carboxylate binds to Arg120 in the COX active site, while the biphenyl core enters the hydrophobic channel.

  • Selectivity: The "ortho" (2-position) acid configuration is generally less potent against COX than the "meta" (3-position) configuration (e.g., Diflunisal), potentially offering a wider therapeutic window for TTR or PDK indications. However, COX inhibition must be screened early to assess GI safety.

Experimental Validation Protocols

To validate 2-(4-Chlorophenyl)-5-methylbenzoic acid against these targets, the following self-validating experimental workflows are recommended.

Protocol A: TTR Turbidimetry Assay (Fibril Formation)

Objective: Quantify the efficacy of the compound in inhibiting acid-induced TTR aggregation.

  • Preparation:

    • Purify Recombinant Human TTR (WT or V30M variant) in phosphate buffer (pH 7.4).

    • Prepare 10 mM stock of 2-(4-Chlorophenyl)-5-methylbenzoic acid in DMSO.

  • Incubation:

    • Incubate TTR (0.4 mg/mL) with the test compound (at 2x, 5x, 10x molar excess) for 30 min at 37°C.

    • Include Diflunisal as a positive control and DMSO as a negative control.

  • Acidification:

    • Add Acetate buffer (pH 4.4) to initiate tetramer dissociation and aggregation.

  • Measurement:

    • Monitor turbidity (absorbance at 400 nm) every 10 minutes for 72 hours.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Validation Criteria: Positive control must show >50% inhibition at 2x concentration.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Determine thermodynamic binding parameters (


, 

,

).
  • Setup:

    • Cell: Wild-type TTR (2-5 µM tetramer) in PBS.

    • Syringe: Test compound (20-50 µM) in PBS (matched DMSO concentration <1%).

  • Titration:

    • Perform 20 injections of 2 µL each at 25°C.

  • Analysis:

    • Fit data to a "Two Sets of Sites" model (due to negative cooperativity of TTR binding sites).

    • Validation: First binding event (

      
      ) should be in the low nanomolar range (<100 nM) for a potent stabilizer.
      
Quantitative Data Summary (Predicted vs. Reference)
Parameter2-(4-Cl)-5-Me-Benzoic Acid (Predicted)Diflunisal (Reference)Tafamidis (Reference)
Primary Target TTR (Tetramer)TTR / COXTTR
Binding Site T4 Pocket (P3/P3')T4 Pocket / COX ChannelT4 Pocket
Predicted

~50 - 200 nM75 nM2 nM
COX Selectivity Low (Potential Off-target)High (Dual inhibitor)None (Selective)
Solubility Low (Lipophilic)ModerateModerate

References

  • Adamski-Werner, S. L., et al. (2004). "Structure-Based Design of Transthyretin Amyloid Fibril Inhibitors." Journal of Medicinal Chemistry, 47(2), 355–374. Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Grimster, N. P., et al. (2012). "Discovery of Novel Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibitors for the Treatment of Metabolic Diseases." Journal of Medicinal Chemistry, 55(22), 10136–10147. Link

  • Klabunde, T., et al. (2005). "Rational Design of Potent Human Transthyretin Amyloid Disease Inhibitors." Nature Structural & Molecular Biology, 7, 312–321. Link

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Purification of 2-(4-Chlorophenyl)-5-methylbenzoic Acid via Column Chromatography

Abstract This document provides a comprehensive guide for the purification of 2-(4-Chlorophenyl)-5-methylbenzoic acid using silica gel column chromatography. The protocol herein is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(4-Chlorophenyl)-5-methylbenzoic acid using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reliable method for obtaining this compound in high purity. This guide details the underlying principles, method development using Thin Layer Chromatography (TLC), a step-by-step column chromatography protocol, and the necessary safety precautions. The methodology is grounded in established chromatographic theory and leverages insights from the purification of structurally similar aromatic carboxylic acids to ensure a high probability of success.

Introduction: The Purification Challenge

2-(4-Chlorophenyl)-5-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Following synthesis, this target compound is often present in a crude mixture containing unreacted starting materials, non-polar byproducts, and potentially more polar impurities. The presence of the carboxylic acid functional group introduces a degree of polarity that can lead to challenging chromatographic behavior, such as peak tailing on silica gel, if not properly addressed.[2]

The primary goal of this protocol is to effectively separate 2-(4-Chlorophenyl)-5-methylbenzoic acid from these impurities. This is achieved through normal-phase column chromatography, a powerful and widely used purification technique based on the principle of differential adsorption.[3] In this process, a solvent (the mobile phase) carries the crude mixture through a column packed with a solid adsorbent (the stationary phase).[4] Compounds in the mixture separate based on their relative affinities for the stationary and mobile phases.

Due to the acidic nature of the target molecule, a key modification to the standard protocol is the addition of a small amount of a weak acid, such as acetic acid, to the mobile phase. This suppresses the ionization of the carboxylic acid, minimizing strong interactions with the silica gel's silanol groups and thereby preventing excessive band broadening and tailing.[2]

Physicochemical Properties and Method Development

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before proceeding to column chromatography, it is imperative to determine an optimal solvent system using Thin Layer Chromatography (TLC).[6] The ideal mobile phase will provide good separation between the target compound and its impurities, with the target compound exhibiting an Rf value between 0.25 and 0.35.[5]

Protocol for TLC Method Development:

  • Prepare a sample solution: Dissolve a small amount of the crude mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a candidate eluent system.

  • Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light and/or by using a suitable stain.

  • Evaluate and optimize: Assess the separation and the Rf value of the target spot. Adjust the polarity of the eluent by varying the ratio of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). To mitigate tailing of the acidic spot, add a small amount of acetic acid (typically 0.5-1%) to the eluent.[2]

A recommended starting solvent system for a compound of this estimated polarity is a mixture of hexanes and ethyl acetate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254 TLC platesStandard, reliable stationary phase for a wide range of organic compounds.
Mobile Phase (Initial) 70:30 Hexanes:Ethyl Acetate + 0.5% Acetic AcidA good starting point for moderately polar compounds.
Target Rf Value 0.25 - 0.35Provides optimal resolution in column chromatography.

Column Chromatography Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-(4-Chlorophenyl)-5-methylbenzoic acid. The quantities can be scaled accordingly.

Materials and Equipment
Materials Equipment
Crude 2-(4-Chlorophenyl)-5-methylbenzoic acidGlass chromatography column (approx. 40-50 mm diameter)
Silica gel (230-400 mesh)Fraction collector or test tubes
n-Hexanes (ACS grade)Rotary evaporator
Ethyl acetate (ACS grade)TLC plates and developing chamber
Acetic acid (glacial)UV lamp for TLC visualization
Cotton or glass woolStandard laboratory glassware
Sand (washed)
Step-by-Step Purification Procedure
  • Column Preparation (Slurry Packing):

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate). A general rule is to use 50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Continuously add the slurry until the desired column height is reached (typically 15-20 cm).

    • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 2-(4-Chlorophenyl)-5-methylbenzoic acid (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column.

    • Begin collecting fractions. The volume of each fraction will depend on the column size; 20-25 mL fractions are a good starting point.

    • Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution). This will first elute non-polar impurities, followed by the target compound, and finally the more polar impurities. A suggested gradient is provided in the table below.

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

Suggested Elution Gradient
Step Solvent System (Hexanes:Ethyl Acetate + 0.5% Acetic Acid) Volume Purpose
195:5200 mLElute highly non-polar impurities.
290:10200 mLContinue eluting non-polar impurities.
380:20400 mLElute the target compound.
450:50200 mLElute more polar impurities.
5100% Ethyl Acetate200 mLColumn flush.
  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure 2-(4-Chlorophenyl)-5-methylbenzoic acid, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

    • The purity of the final product can be assessed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Workflow Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) Pack Pack Column with Silica Gel (Slurry Method) TLC->Pack Determines Initial Eluent Load Dry Load Crude Sample on Silica Gel Pack->Load Elute Gradient Elution (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Separation Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure 2-(4-Chlorophenyl)- 5-methylbenzoic acid Evaporate->Final

Caption: Workflow for the purification of 2-(4-Chlorophenyl)-5-methylbenzoic acid.

Safety Precautions

It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Consult the specific SDS for each reagent used in this protocol.

References

  • PubChem. (2025). 2-[(4-Chlorophenyl)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-[(4-Chlorophenyl)methyl]benzoic acid. Retrieved from [Link]

  • Jin, Z. (2001). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 927(1-2), 115-124. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved from [Link]

Sources

Application

Enzyme inhibition assay using 2-(4-Chlorophenyl)-5-methylbenzoic acid

Topic: High-Throughput Screening and Kinetic Analysis of 2-(4-Chlorophenyl)-5-methylbenzoic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor Abstract This document provides a comprehensive guide for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening and Kinetic Analysis of 2-(4-Chlorophenyl)-5-methylbenzoic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(4-Chlorophenyl)-5-methylbenzoic acid as a potential enzyme inhibitor. The structural features of this compound, particularly the benzoic acid core and the chlorophenyl moiety, suggest a potential interaction with cyclooxygenase (COX) enzymes, which are key targets in inflammation research.[1][2][3] This guide details a robust, high-throughput fluorometric assay for determining the inhibitory potency (IC₅₀) against human recombinant COX-2 and outlines the subsequent kinetic studies to elucidate the mechanism of inhibition.

Introduction: Scientific Rationale and Therapeutic Context

Cyclooxygenase (COX), an enzyme existing in two primary isoforms (COX-1 and COX-2), is central to the inflammatory cascade. It catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its levels rise significantly during an inflammatory response.[4][5] Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3][6]

The compound 2-(4-Chlorophenyl)-5-methylbenzoic acid belongs to the class of benzoic acid derivatives. This structural family is prevalent in a wide range of pharmaceutical agents, including NSAIDs that target COX enzymes.[1] The carboxylic acid group is a critical feature, often acting as a key hydrogen bond donor and acceptor within the active sites of enzymes.[7] Therefore, investigating this specific molecule as a COX-2 inhibitor is a scientifically grounded endeavor.

This application note provides the foundational protocols to:

  • Determine the half-maximal inhibitory concentration (IC₅₀) of 2-(4-Chlorophenyl)-5-methylbenzoic acid against COX-2.

  • Perform kinetic experiments to understand the mechanism of inhibition (e.g., competitive, non-competitive).

Assay Principle

The primary screening assay is based on the fluorometric detection of Prostaglandin G2 (PGG₂), the intermediate product generated by COX-2 from its substrate, arachidonic acid.[5] A specialized probe is used that fluoresces upon interaction with PGG₂. In the presence of an inhibitor like 2-(4-Chlorophenyl)-5-methylbenzoic acid, the enzymatic activity of COX-2 is reduced, leading to a decrease in PGG₂ production and a corresponding decrease in the fluorescent signal. The intensity of the fluorescence is therefore inversely proportional to the inhibitory activity of the compound.

cluster_reaction COX-2 Catalyzed Reaction cluster_detection Fluorometric Detection cluster_inhibition Inhibition Pathway Arachidonic_Acid Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 (Intermediate) Arachidonic_Acid->PGG2 COX-2 COX2 COX-2 Enzyme Probe Non-Fluorescent Probe Fluorescent_Product Fluorescent Product Probe->Fluorescent_Product Oxidation by PGG₂ Inhibitor 2-(4-Chlorophenyl)- 5-methylbenzoic acid Inhibitor->COX2 Binds and Inhibits

Caption: Workflow of the fluorometric COX-2 inhibition assay.

Materials and Reagents

ReagentSupplier ExampleCatalog No. ExampleNotes
Human Recombinant COX-2Sigma-AldrichMAK399FReconstitute as per manufacturer's instructions. Store at -80°C in aliquots. Avoid freeze-thaw cycles.[5]
COX Assay BufferSigma-AldrichMAK399AReady-to-use buffer.
COX ProbeSigma-AldrichMAK399BSupplied in DMSO. Protect from light.
COX CofactorSigma-AldrichMAK399CSupplied in DMSO. Dilute before use.
Arachidonic Acid (Substrate)Sigma-AldrichMAK399DReconstitute in ethanol.[5]
Celecoxib (Positive Control)Sigma-AldrichMAK399GA known selective COX-2 inhibitor.[5]
2-(4-Chlorophenyl)-5-methylbenzoic acidCustom Synthesis/Vendor-Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
Dimethyl Sulfoxide (DMSO), ACS GradeMajor Supplier-Vehicle for dissolving the test compound and controls.
96-well black, flat-bottom microplatesMajor Supplier-For fluorescence measurements.
Plate reader with fluorescence capability--Excitation/Emission wavelengths of ~535/587 nm.[5]

Experimental Protocols

PART A: Determination of IC₅₀

This protocol is designed to determine the concentration of the test compound that inhibits 50% of COX-2 activity.

Step 1: Preparation of Reagents

  • Test Compound & Controls: Prepare a serial dilution series of 2-(4-Chlorophenyl)-5-methylbenzoic acid in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. Also, prepare a similar dilution series for the positive control, Celecoxib.

  • 10X Working Solutions: Dilute the DMSO serial dilutions 1:10 in COX Assay Buffer to create the 10X working solutions. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Enzyme Preparation: On the day of the assay, thaw an aliquot of recombinant human COX-2 and dilute it to the working concentration specified by the manufacturer's protocol using the cold COX Assay Buffer. Keep the enzyme on ice at all times.

  • Substrate Solution: Prepare the Arachidonic Acid/NaOH solution as per the kit protocol immediately before use.[5]

Step 2: Assay Plate Setup

  • Layout: Design the plate map to include wells for:

    • Blank: No enzyme, no inhibitor.

    • Enzyme Control (EC): Enzyme activity without inhibitor (100% activity).

    • Inhibitor Control (IC): Positive control (Celecoxib) at various concentrations.

    • Sample Screen (S): Test compound at various concentrations.

    • Solvent Control (SC): Enzyme with DMSO vehicle only.

  • Pipetting:

    • Add 10 µL of the 10X working solutions of the test compound, positive control, or solvent to the appropriate wells.[5]

    • Add 10 µL of COX Assay Buffer to the Enzyme Control wells.[5]

Step 3: Reaction and Measurement

  • Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's protocol.[5]

  • Enzyme Addition: Add the diluted COX-2 enzyme to the master mix.

  • Incubation: Add 80 µL of the final reaction mix (containing the enzyme) to each well. Incubate the plate for 5-10 minutes at 25°C, protected from light, to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of the prepared substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (25°C) plate reader and begin kinetic measurements of fluorescence (Ex/Em = 535/587 nm) every minute for 10-15 minutes.

Step 4: Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).

  • Normalize Data: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_Sample - Rate_Blank) / (Rate_EC - Rate_Blank)] * 100

  • Generate IC₅₀ Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (log[inhibitor] vs. response - variable slope) to determine the IC₅₀ value.

PART B: Enzyme Kinetic Studies (Mechanism of Inhibition)

To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is repeated by varying the concentration of the substrate (Arachidonic Acid) at several fixed concentrations of the inhibitor.

  • Inhibitor Concentrations: Choose three to four fixed concentrations of 2-(4-Chlorophenyl)-5-methylbenzoic acid based on its determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Substrate Concentrations: For each inhibitor concentration, perform the assay with a range of arachidonic acid concentrations (e.g., 0.25 to 5 times the Km of arachidonic acid for COX-2).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Serial Dilutions of Inhibitor & Control p2 Prepare 10X Working Solutions in Assay Buffer p1->p2 p3 Prepare Enzyme and Substrate Solutions p2->p3 a2 Add 80µL of Reaction Mix (Enzyme, Probe, Buffer) p3->a2 a1 Add 10µL of 10X Inhibitor to 96-well Plate a1->a2 a3 Incubate for 10 min at 25°C a2->a3 a4 Initiate with 10µL Substrate a3->a4 a5 Read Fluorescence Kinetics a4->a5 d1 Calculate Reaction Rate (Slope of RFU vs. Time) a5->d1 d2 Calculate % Inhibition d1->d2 d3 Plot % Inhibition vs. [Inhibitor] d2->d3 d4 Fit Curve to Determine IC₅₀ d3->d4

Caption: Step-by-step workflow for IC₅₀ determination.

Expected Results and Interpretation

The data from the IC₅₀ determination can be tabulated for clarity and comparison with a known standard.

CompoundIC₅₀ (µM) [Example Data]Selectivity Index (COX-1/COX-2)
2-(4-Chlorophenyl)-5-methylbenzoic acid0.25To be determined
Celecoxib (Positive Control)0.08>100

A low micromolar or nanomolar IC₅₀ value suggests that 2-(4-Chlorophenyl)-5-methylbenzoic acid is a potent inhibitor of COX-2. The Lineweaver-Burk plot from the kinetic studies will provide critical insight into how the compound interacts with the enzyme, guiding future lead optimization efforts. For example, a competitive inhibitor, which often structurally resembles the natural substrate, binds to the active site.[8] This information is invaluable for structure-activity relationship (SAR) studies.

Troubleshooting and Best Practices

  • High Background Fluorescence: Ensure the COX probe is protected from light. Check the purity of reagents and the cleanliness of the microplates.

  • Low Signal/No Activity: Confirm the activity of the recombinant enzyme. Ensure the cofactor was added correctly. Check the age and storage of the arachidonic acid substrate.

  • DMSO Effects: Keep the final concentration of DMSO in the assay below 1% to avoid solvent-induced inhibition of the enzyme. Always include a solvent control.

  • Data Variability: Ensure precise pipetting, especially for serial dilutions. Allow all reagents to equilibrate to the assay temperature before starting the reaction.

References

  • Fasanmade, A. A., & Fasanmade, O. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub. [Link]

  • Marnett, L. J., Kalgutkar, A. S. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zheng, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • BioWorld. (2004). New NO-donating COX inhibitors claimed by Beta Pharma. BioWorld. [Link]

  • Zheng, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. [Link]

  • Pisani, I., et al. (2021). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

  • Wang, X., et al. (2024). Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. PubMed. [Link]

  • Wang, X., et al. (2024). Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. IUCr Journals. [Link]

  • Queval, A., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]

  • Roy, B., et al. (2022). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. PMC. [Link]

  • Ayoub, S. S., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]

  • Metwally, A. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • Aslam, M., et al. (2024). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. PMC. [Link]

  • Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Slideshare. (2017). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Slideshare. [Link]

  • Pinardi, G., et al. (2000). NSAID antinociception measured in a chemical and a thermal assay in mice. PubMed. [Link]

  • Sharma, C., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • ResearchGate. (2024). Synthesis, Enzyme Inhibitory Kinetics, & Computational Studies of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides: As Potent Alkaline Phosphatase Inhibitors. ResearchGate. [Link]

  • Ribeiro, D., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • SciELO México. (2022). Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. SciELO México. [Link]

  • Masek, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

  • ChemHelp ASAP. (2021). examples of competitive reversible enzyme inhibitors. YouTube. [Link]

  • Spagnol, C. M., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

  • Shaik, J. B., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of 2-(4-Chlorophenyl)-5-methylbenzoic acid

This guide provides an in-depth, experience-driven approach to overcoming common challenges in the purification of 2-(4-Chlorophenyl)-5-methylbenzoic acid. As a substituted biaryl carboxylic acid, this compound presents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to overcoming common challenges in the purification of 2-(4-Chlorophenyl)-5-methylbenzoic acid. As a substituted biaryl carboxylic acid, this compound presents unique purification hurdles that require more than just standard protocols. Here, we dissect the problems you are likely to encounter and provide robust, scientifically-grounded solutions.

Part 1: Initial Assessment & Common Impurities

Before attempting any purification, a preliminary assessment of your crude material is critical. The nature and potential identity of impurities will dictate the most effective purification strategy.

Q1: My crude product is a sticky, off-white solid with a wide melting point range. What are the likely impurities?

A1: This is a common scenario. The impurities in a crude product from a typical cross-coupling synthesis (e.g., Suzuki reaction) of 2-(4-Chlorophenyl)-5-methylbenzoic acid often include:

  • Unreacted Starting Materials: Such as (4-chlorophenyl)boronic acid and a methyl-bromobenzoic acid ester.

  • Homocoupling Products: Biphenyl derivatives formed from the starting materials coupling with themselves.

  • Catalyst Residues: Palladium or other transition metal catalysts used in the reaction.

  • Inorganic Salts: From the workup procedure (e.g., sodium carbonate, sodium sulfate).[1]

The sticky consistency often points to the presence of residual, lower-melting point organic impurities or solvents, while the discoloration may indicate catalyst residues or degradation products.

Part 2: Troubleshooting Recrystallization

Recrystallization is the preferred first-line method for purifying solid organic compounds due to its efficiency and scalability.[2][3] However, success depends heavily on solvent selection.

Q2: How do I select the ideal solvent for recrystallizing 2-(4-Chlorophenyl)-5-methylbenzoic acid?

A2: The principle of recrystallization is based on differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[3] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Recommended Solvent Systems: Based on the structure (an aromatic carboxylic acid), a good starting point is a mixed solvent system, which provides fine-tuned solvating power.

Solvent System (v/v)Rationale & Use Case
Ethanol/Water Ethanol is a good solvent for many organic molecules, and the addition of water (an anti-solvent) at elevated temperatures will reduce the solubility of your moderately polar product upon cooling.[4]
Toluene/Heptane Toluene will likely dissolve the aromatic compound well when hot. Heptane acts as the anti-solvent to induce crystallization upon cooling. This is excellent for removing more polar impurities.
Ethyl Acetate/Hexane A classic combination for compounds of intermediate polarity. Ethyl acetate provides the solvating power, while hexane reduces it.[5]

G start Place ~20 mg of crude product in a test tube add_solvent Add potential solvent dropwise at room temp. start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt soluble_rt Soluble at Room Temp. (Solvent is too good) observe_rt->soluble_rt If soluble insoluble_rt Insoluble at Room Temp. (Good Candidate) observe_rt->insoluble_rt If insoluble heat Heat the mixture insoluble_rt->heat observe_hot Observe Solubility heat->observe_hot soluble_hot Soluble when Hot (Excellent Candidate) observe_hot->soluble_hot If soluble insoluble_hot Insoluble when Hot (Poor Solvent) observe_hot->insoluble_hot If insoluble cool Cool to room temp. then in an ice bath soluble_hot->cool crystals Crystals Form (SUCCESS) cool->crystals

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: Oiling out occurs when the saturated solution cools to a temperature below the compound's melting point while still above the temperature at which it would crystallize. The compound comes out of solution as a liquid phase.

  • Cause: The boiling point of your chosen solvent is too high, or the solution is supersaturated with impurities that depress the melting point of your product.

  • Solutions:

    • Lower the Solvent Boiling Point: Switch to a more volatile solvent system. If you were using toluene/heptane, try ethyl acetate/hexane.

    • Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. A slower cooling rate is crucial for forming a proper crystal lattice.[2]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

Q4: My final product is still yellow/brown after recrystallization.

A4: This indicates persistent, colored impurities, which are common when dealing with transition-metal-catalyzed reactions.

  • Solution: Use activated charcoal (carbon). After dissolving your crude product in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[6] Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[6] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Part 3: Troubleshooting Column Chromatography

When recrystallization is insufficient, column chromatography is the next step. For carboxylic acids, this technique requires specific modifications to be effective.[7][8]

Q5: My compound streaks badly on the silica TLC plate, making it impossible to determine an appropriate mobile phase. Why?

A5: This is the most common problem when running carboxylic acids on standard silica gel. Silica gel is acidic (SiO₂), but the highly polar carboxylic acid group can interact very strongly and irregularly with the stationary phase, leading to significant peak tailing or streaking.[9]

  • Cause: Strong, non-ideal interactions between the analyte's carboxylic acid group and the silica surface.

  • Solution: Acidify the Mobile Phase. Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid 70:30:0.5). The added acid protonates the silica surface silanol groups and ensures your carboxylic acid remains fully protonated, leading to sharper, more defined spots on the TLC plate and peaks on the column.[7]

Q6: I have poor separation between my product and an impurity of very similar polarity. What can I do?

A6: This requires optimizing the separation conditions.

  • Solutions:

    • Decrease the Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, often increasing the difference in their retention times and improving separation.[8]

    • Use a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent-solute interactions can change the elution order.

    • Increase the Column Length/Decrease Diameter: A longer, narrower column provides more theoretical plates, which enhances separation efficiency for closely eluting compounds.

Part 4: Alternative Purification: Acid-Base Extraction

This powerful technique exploits the acidic nature of your target compound to separate it from neutral or basic impurities.[10] It is an excellent pre-purification step before recrystallization or chromatography.

Q7: How can I use liquid-liquid extraction to remove neutral impurities?

A7: By converting your carboxylic acid into its water-soluble salt, you can wash away non-acidic organic impurities.

  • Mechanism:

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract this organic solution with an aqueous base (e.g., 1M sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated to form its sodium carboxylate salt, which is soluble in the aqueous layer.

    • Neutral impurities will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and re-acidify it with a strong acid (e.g., 2M HCl) until the pH is ~2. Your pure carboxylic acid will precipitate out of the aqueous solution as it is no longer a salt.

    • Collect the solid product by vacuum filtration.

G cluster_0 start Crude Product (Acid + Neutral Impurities) in Diethyl Ether add_base Add 1M NaHCO₃ (aq) Shake in Separatory Funnel separate Separate Layers org_layer Organic Layer: Neutral Impurities (Discard) aq_layer Aqueous Layer: Sodium 2-(4-chlorophenyl)-5- methylbenzoate (Soluble Salt) acidify Cool and Acidify with 2M HCl (aq) to pH 2 precipitate Pure 2-(4-Chlorophenyl)-5- methylbenzoic Acid Precipitates filtrate Collect by Vacuum Filtration

Part 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude 2-(4-Chlorophenyl)-5-methylbenzoic acid in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Heat the solution gently on a hot plate. To the hot solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial mobile phase (e.g., 90:10 Hexane/Ethyl Acetate + 0.5% Acetic Acid).[11]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel and evaporating the solvent.

  • Load the Column: Carefully add the sample to the top of the silica bed.

  • Elute: Begin elution with the mobile phase, applying gentle air pressure to achieve a steady flow.[11] Gradually increase the polarity of the mobile phase (e.g., move from 90:10 to 70:30 Hexane/Ethyl Acetate) if necessary to elute the product.

  • Collect and Analyze: Collect fractions and analyze them using TLC (with the acidified eluent) to identify which ones contain the pure product.[8]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The acetic acid will co-evaporate.

Part 6: Purity Verification

Q8: How do I confirm the purity of my final product?

A8: A combination of techniques provides the most reliable assessment.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare your experimental value to the literature value if available. A broad or depressed melting point indicates the presence of impurities.[6]

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on the TLC plate. Run a co-spot (a lane with both crude and purified material) to confirm the identity and separation from impurities.

  • Spectroscopic Analysis (NMR/MS): For definitive structural confirmation and purity assessment, obtain ¹H NMR and Mass Spectrometry data.

References

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid's Contribution to Water Purification Technologies.
  • Benchchem. (2025). Technical Support Center: Purification of Carboxylic Acids from Carbonylation.
  • Benchchem. (2025). Application Note: Purification of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid by Silica Gel Column Chromatography.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Google Patents. (n.d.). Process for purification of carboxylic acids. (US5387713A).
  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • ECHEMI. (n.d.). Carboxylic acid purification.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp.
  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

Optimization

Identifying and characterizing impurities in 2-(4-Chlorophenyl)-5-methylbenzoic acid

Welcome to the technical support resource for identifying and characterizing impurities in 2-(4-Chlorophenyl)-5-methylbenzoic acid. This guide is designed for researchers, analytical scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for identifying and characterizing impurities in 2-(4-Chlorophenyl)-5-methylbenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and detailed protocols in a direct question-and-answer format to address common and specific challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical categories of impurities I should expect in an Active Pharmaceutical Ingredient (API) like 2-(4-Chlorophenyl)-5-methylbenzoic acid?

A1: Impurities in any API are broadly classified by regulatory bodies like the ICH into three main categories.[1][2][3] Understanding these categories helps in designing a comprehensive analytical strategy.

  • Organic Impurities: These are the most common and structurally diverse. They can arise from various sources, including starting materials, by-products of side reactions, intermediates from incomplete reactions, and degradation products formed during manufacturing or storage.[1][2][4]

  • Inorganic Impurities: This category includes reagents, ligands, catalysts (like palladium from cross-coupling reactions), inorganic salts, heavy metals, and filter aids.[1][2][] These are typically monitored using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][6]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1][2] Their levels are strictly controlled based on their toxicity. Gas Chromatography (GC) is the standard technique for their analysis.[1][4]

Q2: Based on its structure, what specific process-related organic impurities might be present in 2-(4-Chlorophenyl)-5-methylbenzoic acid?

A2: The structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid suggests its synthesis likely involves a cross-coupling reaction, such as a Suzuki coupling. From this, we can predict several potential process-related impurities.

Potential Impurity Likely Origin Significance
4-Chlorophenylboronic acidUnreacted Starting MaterialA common process impurity that needs to be monitored and controlled.
2-Bromo-5-methylbenzoic acidUnreacted Starting MaterialAnother key starting material that may carry through if the reaction is incomplete.
4,4'-DichlorobiphenylBy-productFormed from the homo-coupling of 4-chlorophenylboronic acid, a frequent side reaction in Suzuki couplings.
5,5'-Dimethyl-biphenyl-2,2'-dicarboxylic acidBy-productResults from the homo-coupling of the 2-bromo-5-methylbenzoic acid starting material.
Positional IsomersBy-productImpurities in starting materials (e.g., 3-bromo-5-methylbenzoic acid) can lead to the formation of isomeric final products.
Q3: How do I investigate potential degradation products?

A3: Investigating degradation products is achieved through forced degradation or stress testing .[7][8] The goal is to intentionally degrade the API under conditions more severe than accelerated stability testing to generate likely degradants and demonstrate the specificity of your analytical method.[8][9] The target degradation is typically between 5-20%.[8][10][11]

Key stress conditions to apply include:

  • Acid/Base Hydrolysis: Heating the API in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions can cleave labile bonds.[8][12]

  • Oxidation: Exposing the API to an oxidizing agent, like hydrogen peroxide (H₂O₂), can reveal susceptibility to oxidation.[8][12]

  • Thermal Stress: Heating the solid API (e.g., at 105°C) can identify thermally labile impurities.[8]

  • Photolytic Stress: Exposing the API (both solid and in solution) to UV and visible light according to ICH Q1B guidelines assesses photosensitivity.[7]

Q4: What is the standard workflow for identifying a completely unknown impurity?

A4: A systematic workflow is crucial for efficiently identifying an unknown peak observed during analysis. This process combines separation science with powerful spectroscopic techniques. The primary hyphenated techniques used are LC-MS and LC-NMR.[13]

G cluster_detection Detection & Initial Assessment cluster_investigation Investigation & Mass Determination cluster_elucidation Isolation & Structure Elucidation Detect 1. Detect Unknown Peak in HPLC-UV Chromatogram Assess 2. Assess Peak Purity (Diode Array Detector) Detect->Assess LCMS 3. LC-MS Analysis (Determine Molecular Weight) Assess->LCMS Proceed if peak is real MSMS 4. MS/MS Fragmentation (Sub-structural Information) LCMS->MSMS Isolate 5. Isolate Impurity (Prep-HPLC or SFC) MSMS->Isolate If structure is still ambiguous NMR 6. NMR Spectroscopy (1H, 13C, 2D-NMR) Definitive Structure Isolate->NMR

Caption: General workflow for impurity identification.

Troubleshooting Guides

Problem 1: I see a new, uncharacterized peak in my reversed-phase HPLC chromatogram. What are my immediate troubleshooting steps?

Answer:

  • Verify the Peak's Origin:

    • Inject a Blank: First, inject your mobile phase/diluent as a blank. This confirms the peak is not from the solvent, system contamination, or carryover.

    • Check Placebo/Excipients: If analyzing a formulated product, inject a placebo to ensure the peak is not from an excipient.

    • Inject Starting Materials: Separately inject solutions of the key starting materials (e.g., 4-chlorophenylboronic acid, 2-bromo-5-methylbenzoic acid). Co-elution of your unknown peak with a starting material is a strong indicator of its identity.

  • Gather Preliminary Data with HPLC-UV:

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Compare the UV spectrum of the unknown peak to your main API peak. Significant differences suggest a modified chromophore, while similar spectra could indicate an isomer or a closely related structure.

  • Proceed to Mass Spectrometry:

    • The most critical next step is to obtain the molecular weight.[14] Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using the same or a similar chromatographic method. An accurate mass measurement from a high-resolution mass spectrometer (like Q-TOF or Orbitrap) can provide the elemental formula, which is a massive step toward identification.[15]

Problem 2: My primary HPLC method shows poor separation between the main API peak and a key impurity. How can I improve the resolution?

Answer: Achieving good resolution is fundamental. A systematic approach to method development is required. The primary parameters to adjust are the mobile phase and the stationary phase.

Step-by-Step Protocol for Improving HPLC Separation:

  • Adjust Mobile Phase Strength (Isocratic or Gradient):

    • If using an isocratic method: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and often improve the separation between closely eluting peaks.

    • If using a gradient method: Make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage over time). This gives the analytes more time to interact with the stationary phase, enhancing resolution.

  • Change the Organic Solvent:

    • The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity due to different chemical interactions.[16] If you are using ACN, try developing a method with MeOH, and vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic ACN, changing the elution order.[16]

  • Modify Mobile Phase pH:

    • Your API is a carboxylic acid. The pH of the mobile phase will control its ionization state and dramatically affect its retention on a reversed-phase column. Ensure the pH is at least 2 units below the pKa of the carboxylic acid group (~pH 2.5-3.0) to keep it in its neutral, more retained form. Small adjustments to the pH can fine-tune the retention of the API and potentially move it away from an impurity.

  • Try a Different Stationary Phase:

    • If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.

    • Standard C18: This is the workhorse for reversed-phase chromatography.

    • Phenyl-Hexyl: For aromatic compounds like yours, a phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions. This is often an excellent choice for separating aromatic isomers or related substances.[16]

    • Embedded Polar Group (EPG): These columns offer different selectivity profiles, especially for polar compounds.

G start Poor Resolution (Rs < 1.5) step1 Adjust Gradient Slope (Make it shallower) start->step1 step2 Switch Organic Solvent (ACN <-> MeOH) step1->step2 If not resolved end Resolution Achieved (Rs >= 1.5) step1->end If resolved step3 Modify Mobile Phase pH (e.g., pH 2.5 vs 3.0) step2->step3 If not resolved step2->end If resolved step4 Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) step3->step4 If not resolved step3->end If resolved step4->end If resolved

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Enzyme Inhibitory Potency of 2-(4-Chlorophenyl)-5-methylbenzoic Acid: A Comparative Guide

Abstract This guide provides a framework for evaluating the enzyme inhibitory potential of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Due to the current absence of specific enzyme inhibition data for this compound in publi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a framework for evaluating the enzyme inhibitory potential of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Due to the current absence of specific enzyme inhibition data for this compound in publicly accessible literature, this document serves as a comparative benchmark against established inhibitors for two speculative, yet plausible, enzyme targets: tyrosinase and α-amylase. The selection of these enzymes is predicated on the known activities of structurally related benzoic acid derivatives. We present detailed, field-proven protocols for standardized in vitro inhibition assays to facilitate the empirical validation and characterization of 2-(4-Chlorophenyl)-5-methylbenzoic acid's inhibitory profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for investigating the bioactivity of this compound.

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitutions on the phenyl ring play a critical role in defining their therapeutic applications, which span from antimicrobial to anti-inflammatory and anticancer agents. The compound 2-(4-Chlorophenyl)-5-methylbenzoic acid, with its distinct chlorophenyl and methyl substitutions, presents a unique chemical architecture. While its direct enzyme targets are yet to be elucidated, structure-activity relationship (SAR) studies of analogous compounds suggest potential interactions with enzymes involved in metabolic and pigmentation pathways.

This guide, therefore, embarks on a speculative yet scientifically grounded exploration of 2-(4-Chlorophenyl)-5-methylbenzoic acid as an inhibitor of two key enzymes:

  • Tyrosinase: A copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and is of significant interest in the cosmetics industry.

  • α-Amylase: A pivotal enzyme in carbohydrate metabolism that breaks down starch into simpler sugars. Inhibitors of α-amylase are established therapeutic agents for managing postprandial hyperglycemia in type 2 diabetes.

By benchmarking 2-(4-Chlorophenyl)-5-methylbenzoic acid against well-characterized inhibitors of these enzymes, we aim to provide a clear and actionable path for its scientific evaluation.

Comparative Inhibitory Potency: A Framework for Evaluation

To objectively assess the inhibitory potential of 2-(4-Chlorophenyl)-5-methylbenzoic acid, a direct comparison with established inhibitors is essential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The tables below present a hypothetical framework for comparing the IC50 values, which must be determined experimentally.

Tyrosinase Inhibition Benchmark

Kojic acid is a widely recognized and potent inhibitor of tyrosinase, making it an ideal benchmark for comparison.[1][2][3][4][5]

CompoundIC50 (µM) - HypotheticalFold Difference vs. Kojic Acid
2-(4-Chlorophenyl)-5-methylbenzoic acid To Be DeterminedTo Be Determined
Kojic Acid (Benchmark)15 - 40[1]1x
α-Amylase Inhibition Benchmark

Acarbose is a clinically approved α-amylase inhibitor and serves as the gold standard for in vitro and in vivo studies.[6][7][8][9][10]

CompoundIC50 (µg/mL) - HypotheticalFold Difference vs. Acarbose
2-(4-Chlorophenyl)-5-methylbenzoic acid To Be DeterminedTo Be Determined
Acarbose (Benchmark)~5 - 52[6][7][8]1x

Experimental Protocols: A Guide to Self-Validating Assays

The following protocols are detailed to ensure reproducibility and scientific rigor. The causality behind key experimental choices is explained to provide a deeper understanding of the assay design.

In Vitro Tyrosinase Inhibition Assay

This assay colorimetrically measures the activity of tyrosinase through the oxidation of L-DOPA to dopachrome.

Workflow for Tyrosinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound Stock - Kojic Acid Stock A1 Dispense into 96-well plate: - Buffer - Test Compound/Kojic Acid dilutions P1->A1 Reagents Ready A2 Add Tyrosinase Solution A1->A2 A3 Pre-incubate at 25°C for 10 min A2->A3 A4 Initiate reaction by adding L-DOPA A3->A4 A5 Measure absorbance at 475 nm kinetically for 20-30 min A4->A5 D1 Calculate reaction rates (V) A5->D1 Kinetic Data D2 Calculate Percentage Inhibition: % Inhibition = [(Vc - Vi) / Vc] * 100 D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC50 value using non-linear regression D3->D4

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 2-(4-Chlorophenyl)-5-methylbenzoic acid

  • Kojic Acid (Positive Control)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL. Prepare this solution fresh and keep it on ice.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh and protect it from light.

    • Prepare a 10 mM stock solution of 2-(4-Chlorophenyl)-5-methylbenzoic acid in DMSO.

    • Prepare a 1 mM stock solution of Kojic Acid in the phosphate buffer.

    • Create a series of dilutions for the test compound and kojic acid in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound or kojic acid dilution, and 20 µL of the tyrosinase solution to the respective wells.

    • For the control (100% activity), add 160 µL of buffer and 20 µL of the tyrosinase solution.

    • For the blank, add 180 µL of buffer.

    • Pre-incubate the plate at 25°C for 10 minutes.[11]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_c - V_i) / V_c] * 100 Where V_c is the reaction rate of the control and V_i is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

In Vitro α-Amylase Inhibition Assay

This colorimetric assay quantifies the amount of reducing sugars produced from the enzymatic hydrolysis of starch, using 3,5-dinitrosalicylic acid (DNSA) as a reagent.[12]

Workflow for α-Amylase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 6.9) - α-Amylase Solution - 1% Starch Solution - DNSA Reagent - Test Compound Stock - Acarbose Stock A1 Dispense into tubes: - Test Compound/Acarbose dilutions P1->A1 Reagents Ready A2 Add α-Amylase Solution A1->A2 A3 Pre-incubate at 37°C for 10 min A2->A3 A4 Add Starch Solution to initiate reaction A3->A4 A5 Incubate at 37°C for 15 min A4->A5 A6 Stop reaction with DNSA Reagent A5->A6 A7 Boil for 5-10 min A6->A7 A8 Cool and dilute with water A7->A8 A9 Measure absorbance at 540 nm A8->A9 D1 Calculate Percentage Inhibition: % Inhibition = [(Ac - Ai) / Ac] * 100 A9->D1 Absorbance Data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 value using non-linear regression D2->D3 cluster_pigmentation Melanin Biosynthesis Pathway cluster_metabolism Carbohydrate Digestion Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor_T 2-(4-Chlorophenyl)-5- methylbenzoic acid Inhibitor_T->Tyrosinase Inhibition Starch Starch Maltose Maltose Starch->Maltose α-Amylase Glucose Glucose Maltose->Glucose α-Glucosidase Glucose Absorption Glucose Absorption Glucose->Glucose Absorption alpha_Amylase α-Amylase Inhibitor_A 2-(4-Chlorophenyl)-5- methylbenzoic acid Inhibitor_A->alpha_Amylase Inhibition

Caption: Speculative inhibition of key enzymes in their respective pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 2-(4-Chlorophenyl)-5-methylbenzoic acid as a potential enzyme inhibitor. By employing the detailed protocols and comparative benchmarks outlined herein, researchers can generate the robust, reproducible data necessary to elucidate its biological activity. The speculative targeting of tyrosinase and α-amylase represents a logical starting point based on the known pharmacology of related benzoic acid derivatives.

Future work should focus on the experimental determination of the IC50 values of 2-(4-Chlorophenyl)-5-methylbenzoic acid against these and other relevant enzymes. Subsequent studies could then delve into the mechanism of inhibition, conduct kinetic analyses, and explore the compound's effects in cell-based models to validate its therapeutic potential. This structured approach will be instrumental in unlocking the pharmacological promise of this novel chemical entity.

References

  • ResearchGate. (n.d.). IC50 values of acarbose on alpha amylase inhibition. [Link]

  • ResearchGate. (n.d.). IC50 Values of Kojic Acid and MHY2081. [Link]

  • ResearchGate. (n.d.). IC50 values of tyrosinase inhibition assay. Kojic acid as. [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive review on tyrosinase inhibitors. [Link]

  • ResearchGate. (n.d.). The alpha amylase inhibition of (a) acarbose, with IC50 value of.... [Link]

  • Semantic Scholar. (2020, April 22). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. [Link]

  • ResearchGate. (n.d.). The IC50 values of the tyrosinase inhibitory activity of kojic acid.... [Link]

  • Bio-protocol. (n.d.). In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). [Link]

  • PubMed. (2016, January 25). α-Glucosidase and α-amylase inhibitors from Myrcia spp.: a stronger alternative to acarbose?. [Link]

  • ACS Omega. (2023, June 5). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. [Link]

Sources

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